molecular formula C7H16N2O3 B1284154 Tert-butyl 2-(aminooxy)ethylcarbamate CAS No. 75051-55-7

Tert-butyl 2-(aminooxy)ethylcarbamate

Cat. No. B1284154
CAS RN: 75051-55-7
M. Wt: 176.21 g/mol
InChI Key: JRLJOAREDJOYLW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminooxy)ethylcarbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group, an aminooxy functional group, and a carbamate moiety. This compound is not explicitly detailed in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest due to their relevance in medicinal chemistry. For instance, an enantioselective synthesis involving iodolactamization is key to producing a highly functionalized tert-butyl carbamate, which is an intermediate for CCR2 antagonists . Another paper describes a one-pot enamide cyclization to synthesize a methyl tert-butyl carbamate with high optical purity, indicating the versatility of synthesis methods for such compounds . Additionally, a rapid synthetic method for a tert-butyl carbamate derivative used in the production of omisertinib is established, highlighting the importance of these intermediates in drug synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, as evidenced by the X-ray crystallographic analysis of related compounds. For example, the crystal and molecular structure of a tert-butyl dihydrothieno[2,3-c]pyridine dicarboxylate derivative is stabilized by intramolecular hydrogen bonds, which is a common feature that can influence the reactivity and physical properties of these molecules .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including cyclization, alkylation, and coupling reactions, to form more complex structures. The synthesis of tert-butyl carbamate analogs of amino acids, such as aspartic acid, involves alkylation as a key step . Schiff base formation is another reaction that these compounds can participate in, as demonstrated by the coupling of tert-butyl carbamate derivatives with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect their melting points, solubility, and stability . The orthogonally protected boronic acid analog of aspartic acid, a tert-butyl carbamate derivative, showcases the impact of molecular modifications on the properties of the compound, such as its reactivity towards other amino acids . Additionally, the thermal properties and safety considerations of these compounds are important for their handling and use in chemical synthesis .

Scientific Research Applications

Application in Synthesis of Chemical Compounds

Tert-butyl 2-(aminooxy)ethylcarbamate is involved in the synthesis of various chemical compounds. For instance, it has been used in the preparation of (2-(2-(6-chlorohexy)oxy)ethyl)carbamate, a chemical process that involves protecting the amino group, followed by condensation and de-protection, achieving an overall yield of 11.4% (Wu, 2011).

Role in Glycosylation Reactions

This compound has shown efficacy in glycosylation reactions. It was found that reaction of tert-butyl carbamates under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This reaction is significant for generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Utility in Aminohydroxylation Reactions

Tert-butyl 2-(aminooxy)ethylcarbamate derivatives have been effectively used in aminohydroxylation reactions. For example, alkyl 4-chlorobenzoyloxycarbamates have been used as nitrogen source reagents in the intermolecular Sharpless aminohydroxylation reaction, demonstrating effectiveness under base-free conditions (Harris et al., 2011).

Involvement in Synthesis of Diketopiperazines

This compound has been utilized in the synthesis of diketopiperazines, specifically tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate. The synthesis involved separating diastereomers and determining the crystal structure of the oxidized product (Liu et al., 2012).

Development of Novel Glycoconjugates

In addition, it has been utilized in the transformation of tert-butyl carbamates to novel glycoconjugates, showcasing its versatility in organic synthesis and pharmaceutical research (Henry & Lineswala, 2007).

Contribution to Star Polymer Synthesis

The compound is also relevant in the field of polymer chemistry. For example, it was involved in the preparation of star-shaped poly(tert-butyl acrylate) using copper-mediated atom transfer radical polymerization, a technique crucial for creating polymers with specific structures and functionalities (Zhang et al., 2000).

Role in Environmental Microbiology

Interestingly, in environmental microbiology, tert-butyl derivatives are involved in pathways degrading fuel oxygenates such as MTBE and ETBE. This degradation pathway includes steps like tert-butyl alcohol (TBA) and 2-hydroxyisobutyrate (2-HIBA) degradation, highlighting its environmental significance (Rohwerder et al., 2006).

Safety And Hazards

The compound is considered hazardous and should be handled with care. It has been assigned the GHS07 pictogram, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

tert-butyl N-(2-aminooxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-4-5-11-8/h4-5,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLJOAREDJOYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237733
Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
Source EPA DSSTox
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(aminooxy)ethylcarbamate

CAS RN

75051-55-7
Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(aminooxy)ethyl]carbamate
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Synthesis routes and methods I

Procedure details

2E was deprotected as previously described in 2A, Step 2 to give tert-butyl 2-(aminooxy)ethylcarbamate (2F, 1.26 g, 58% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.45 (s, 9H) 3.37 (q, J=5.31 Hz, 2H) 3.62-3.85 (m, 2H) 4.90 (br. s., 1H) 5.47 (br. s., 2H).
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate (1.83 g, 6.00 mmol) described in Reference Example 7 in methylene chloride (11 mL) was gradually added 9.8M methylamine methanol solution (1.83 mL), followed by stirring for 2 hours. The reaction solution was filtered and the filtrate was distilled off under reduced pressure, followed by extracting with 0.5M hydrochloric acid (24 mL). To the resulting aqueous layer were added methylene chloride and 1M sodium hydroxide (18 mL), thereby the target was extracted with ethylene chloride. The resulting organic layer was dried over magnesium sulfate and the solvent was distilled off under reduced pressure. 1.038 g of the title compound was afforded as the crude product (yield 98%).
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1.83 g
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reactant
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[Compound]
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9.8M methylamine methanol
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1.83 mL
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reactant
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11 mL
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Synthesis routes and methods III

Procedure details

[2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-ethyl]-carbamic acid tert-butyl ester (0.842 g, 2.749 mmol) was dissolved in 20 ml of CH2Cl2 and methylhydrazine (150 μL, 2.776 mmol) was added at room temperature. As soon as methylhydrazine was added, a white precipitate was formed. The reaction was stirred at room temperature for 72 hours. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to provide 0.496 g of a viscous oil (102% yield). The crude material was used without further purification.
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20 mL
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methylhydrazine
Quantity
150 μL
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methylhydrazine
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Yield
102%

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